N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxyphenyl and dimethylbenzenesulfonamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the reaction of 3,4-dimethoxyphenylacetic acid with an appropriate reagent to form the ethyl derivative.
Sulfonamide Formation: The next step involves the reaction of the ethyl intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Coupling Reaction: Finally, the sulfonamide intermediate is coupled with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with specific receptors or proteins.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress or inflammation.
Diagnostic Tools: It can be used in the development of diagnostic assays or imaging agents.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with cell surface receptors, modulating signaling pathways and cellular responses.
Oxidative Stress Modulation: The compound’s ability to undergo redox reactions can influence cellular oxidative stress levels, impacting various biological processes.
Comparison with Similar Compounds
- N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE shares structural similarities with other benzamide derivatives and sulfonamides.
- Examples include N-(3,4-dimethoxyphenyl)-N’-sulfonylbenzamide and N-(2,5-dimethylphenyl)-N’-sulfonylbenzamide.
Uniqueness:
- The presence of both dimethoxyphenyl and dimethylbenzenesulfonamido groups in the same molecule imparts unique chemical and biological properties.
- This dual functionality allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-5-6-18(2)24(15-17)33(29,30)27-21-10-8-20(9-11-21)25(28)26-14-13-19-7-12-22(31-3)23(16-19)32-4/h5-12,15-16,27H,13-14H2,1-4H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZSGHWRRYPBAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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